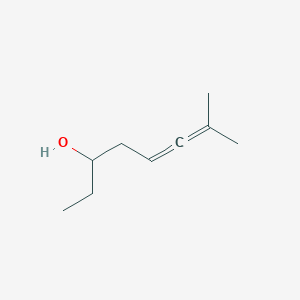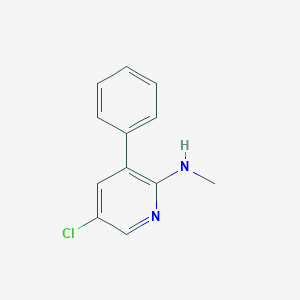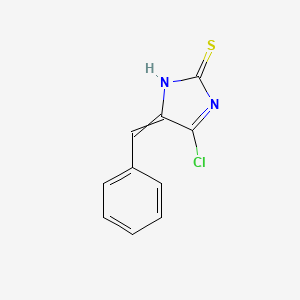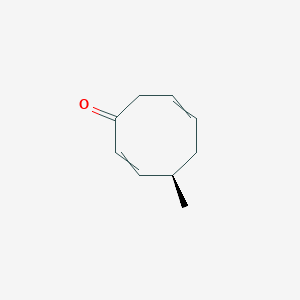
(4R)-4-methylcycloocta-2,6-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-4-methylcycloocta-2,6-dien-1-one is an organic compound characterized by a cyclooctane ring with two double bonds and a ketone functional group. The compound’s unique structure, featuring a methyl group at the fourth position, makes it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-methylcycloocta-2,6-dien-1-one typically involves the cyclization of linear precursors under controlled conditions. One common method includes the use of a Grignard reagent to introduce the methyl group, followed by cyclization using a suitable catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include steps such as distillation and crystallization to purify the final product. The use of advanced catalytic systems can enhance the efficiency and selectivity of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-methylcycloocta-2,6-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions may use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(4R)-4-methylcycloocta-2,6-dien-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (4R)-4-methylcycloocta-2,6-dien-1-one exerts its effects involves interactions with specific molecular targets. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and enzyme activities. Detailed studies on its mechanism of action can reveal insights into its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Cyclooctanone: Lacks the double bonds and methyl group, making it less reactive.
4-methylcyclohexanone: Smaller ring size and different reactivity profile.
Cycloocta-1,5-diene: Similar ring structure but lacks the ketone functional group.
Uniqueness
(4R)-4-methylcycloocta-2,6-dien-1-one’s unique combination of a cyclooctane ring, double bonds, and a ketone group distinguishes it from other compounds
Properties
CAS No. |
830330-16-0 |
|---|---|
Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
(4R)-4-methylcycloocta-2,6-dien-1-one |
InChI |
InChI=1S/C9H12O/c1-8-4-2-3-5-9(10)7-6-8/h2-3,6-8H,4-5H2,1H3/t8-/m1/s1 |
InChI Key |
XRAJWCVZDVRANF-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@@H]1CC=CCC(=O)C=C1 |
Canonical SMILES |
CC1CC=CCC(=O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


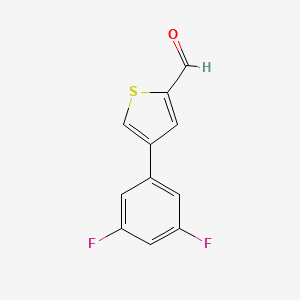
![2-[(4-Methoxyphenyl)methoxy]pentan-3-one](/img/structure/B14211956.png)

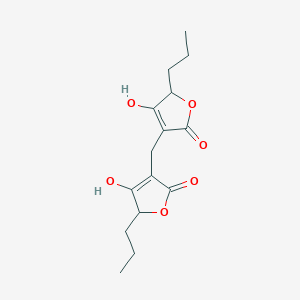
![2-Pyrrolidinone, 1-[1-(2-bromophenyl)ethenyl]-](/img/structure/B14211971.png)
![3-[2-(Methylideneamino)-1,3-thiazol-4-yl]-2H-1-benzopyran-2-one](/img/structure/B14211978.png)
![3-(3-Aminophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B14211981.png)
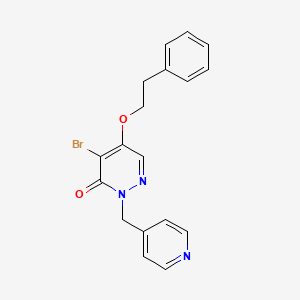
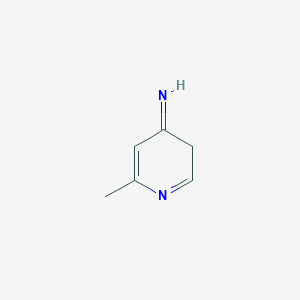
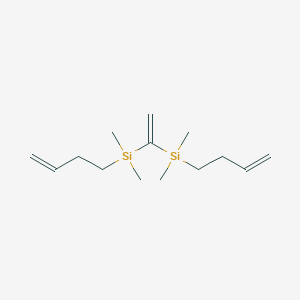
![Lithium, [(4,5-dihydro-4,4-dimethyl-2-oxazolyl)methyl]-](/img/structure/B14211989.png)
